3-phenyl-2-(propanoylamino)propanoic Acid
Description
3-Phenyl-2-(propanoylamino)propanoic acid is a synthetic amino acid derivative characterized by a phenyl group at the 3-position of the propanoic acid backbone and a propanoylamino (propionylamide) substituent at the 2-position. This compound is structurally analogous to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen but distinguished by its amide functionalization, which modulates its physicochemical and pharmacological properties.
Properties
CAS No. |
6298-04-0 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
3-phenyl-2-(propanoylamino)propanoic acid |
InChI |
InChI=1S/C12H15NO3/c1-2-11(14)13-10(12(15)16)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
VLDRFXZMCZDDPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-2-(propanoylamino)propanoic acid can be achieved through several methods. One common approach involves the reaction of phenylpropanoic acid with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the propanoyl group is introduced to the amino group on the propanoic acid backbone.
Another method involves the use of microbial biotransformations. For instance, the biotransformation of 2-methyl cinnamaldehyde using recombinant strains of Saccharomyces cerevisiae can yield optically pure 2-methyl-3-phenylpropanoic acid, which can then be further modified to obtain 3-phenyl-2-(propanoylamino)propanoic acid .
Industrial Production Methods
Industrial production of 3-phenyl-2-(propanoylamino)propanoic acid typically involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-2-(propanoylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the phenyl ring or the propanoic acid backbone.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield benzoic acid derivatives, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
Chemistry
In the realm of chemistry, 3-phenyl-2-(propanoylamino)propanoic acid serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to various derivatives with distinct properties.
Biology
The compound has garnered attention for its biological activities , particularly as an inhibitor of GABA aminotransferase (GABA-AT). This enzyme plays a critical role in the metabolism of gamma-aminobutyric acid (GABA), a neurotransmitter involved in inhibitory signaling in the brain. Studies suggest that this compound may influence GABAergic signaling pathways, which could have therapeutic implications for conditions like epilepsy and anxiety disorders.
Medicine
Ongoing research explores the potential of 3-phenyl-2-(propanoylamino)propanoic acid as a pharmaceutical intermediate in drug development. Its ability to modulate neurotransmitter systems makes it a candidate for therapeutic agents targeting neurological disorders. For instance, in silico studies have modeled its effects in conditions such as Huntington's disease.
- Neuropharmacology : A study investigated the effects of 3-phenyl-2-(propanoylamino)propanoic acid on GABAergic signaling pathways. Results indicated that inhibition of GABA-AT could lead to increased levels of GABA in the brain, suggesting potential applications in treating anxiety disorders.
- Drug Development : In research focused on chronic diseases, compounds similar to 3-phenyl-2-(propanoylamino)propanoic acid were evaluated for their efficacy in reducing inflammation and improving neurological functions in models of cerebral ischemia . These findings highlight its potential role in developing therapeutics for neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 3-phenyl-2-(propanoylamino)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Modifications and Functional Groups
Substitution at the 2-Position
- 3-Phenyl-2-(phenylmethylsulfonamido)propanoic Acid (): Replaces the propanoylamino group with a phenylmethylsulfonamido moiety. This substitution introduces a bulkier, electron-withdrawing sulfonamide group, reducing solubility in polar solvents compared to the parent compound. The compound exhibited a high synthesis yield (98.8%) and distinct NMR shifts (δ 4.22 ppm for CH₂-SO₂) .
- (2S)-3-Phenyl-2-(2-phenylacetamido)propanoic Acid (): Features a phenylacetamido group, increasing hydrophobicity and steric hindrance. This modification may enhance membrane permeability but reduce target specificity .
- 3-Phenyl-2-(tetracos-15-enamido)propanoic Acid (): Contains a long-chain unsaturated fatty acyl group (nervonoyl), drastically increasing lipophilicity. Such derivatives are associated with lipid metabolism and N-acylamide signaling pathways .
Substitution at the 3-Position
- This derivative showed moderate cytotoxicity (43.2% mortality in brine shrimp assays) .
- 3-[(3aR,4S,6R,7aS)-6-Methyloctahydro-1H-inden-4-yl]-2-(propanoylamino)propanoic Acid (): A complex bicyclic substituent enhances stereochemical specificity, enabling strong hydrogen bonding with residues like His72 and Tyr97 in neurodegenerative disease targets .
Physicochemical Properties
Anti-Inflammatory Potential
- Arylpropanoic Acid Derivatives (): Compounds like ibuprofen (α-(4-isobutylphenyl)propanoic acid) inhibit cyclooxygenase (COX) enzymes. The propanoylamino group in 3-phenyl-2-(propanoylamino)propanoic acid may alter COX binding kinetics due to steric and electronic effects .
- Ligand 5 (): A derivative demonstrated IC₅₀ = 34.6 µM in neurodegenerative models, forming hydrogen bonds with His72 and Tyr97 residues.
Cytotoxicity
- 3-(4-Hydroxyphenyl)-2-(propanoylamino)propanoic Acid (): Exhibited 43.2% mortality in brine shrimp assays at 0.1 mg/mL, indicating moderate cytotoxicity. Hydroxyl groups may contribute to reactive oxygen species (ROS) generation .
Biological Activity
3-Phenyl-2-(propanoylamino)propanoic acid, also known by its chemical identifier CAS No. 6298-04-0, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Anti-inflammatory Properties
Research indicates that 3-phenyl-2-(propanoylamino)propanoic acid exhibits notable anti-inflammatory effects. A study demonstrated that compounds similar to this structure do not interfere with the production of prostaglandin E2 (PGE2) in murine macrophages stimulated with lipopolysaccharides (LPS), suggesting a selective anti-inflammatory mechanism without broad inhibition of prostaglandin synthesis .
Table 1: Summary of Anti-inflammatory Effects
| Study Reference | Inflammatory Model | Effect Observed |
|---|---|---|
| Murine macrophages | No PGE2 inhibition | |
| Cerebral ischemia | Reduced PMN infiltration and infarct size |
Neuroprotective Effects
In models of transient cerebral ischemia, 3-phenyl-2-(propanoylamino)propanoic acid was evaluated for its efficacy in reducing neurological deficits. The compound demonstrated significant neuroprotective properties by decreasing polymorphonuclear (PMN) cell infiltration and infarct size, thereby improving neurological function post-injury .
Anticancer Activity
The compound's derivatives have been explored for their anticancer potential, particularly against colon cancer cells. Compounds structurally related to 3-phenyl-2-(propanoylamino)propanoic acid showed selective inhibition of cancer cell proliferation. For instance, derivatives were tested against HeLa cells with promising results indicating effective antiproliferative activity compared to standard chemotherapeutics like doxorubicin .
Table 2: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3-Phenyl derivative | HeLa | 0.69 |
| Doxorubicin | HeLa | 2.29 |
The mechanisms underlying the biological activities of 3-phenyl-2-(propanoylamino)propanoic acid are multifaceted:
- Inhibition of Pro-inflammatory Cytokines : The compound may modulate the expression of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
- Neuroprotective Pathways : It potentially activates neuroprotective signaling pathways that mitigate oxidative stress and neuronal damage during ischemic events.
- Apoptosis Induction in Cancer Cells : The compound appears to induce apoptosis in cancer cells through mechanisms involving DNA fragmentation and chromatin condensation, as evidenced by DAPI staining assays .
Case Study 1: Neuroprotection in Ischemia
In a controlled study involving rats subjected to middle cerebral artery occlusion, treatment with 3-phenyl-2-(propanoylamino)propanoic acid resulted in significant improvements in neurological scores and reductions in brain damage markers compared to control groups .
Case Study 2: Anticancer Efficacy
Another study focused on the effects of a series of derivatives based on the core structure of 3-phenyl-2-(propanoylamino)propanoic acid against various cancer cell lines. The results indicated that these derivatives not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
